

3-Fluoro-4-(hydroxymethyl)benzonitrile-D2

spectral data (NMR, MS, IR)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Fluoro-4-(hydroxymethyl)benzonitrile-D2
Cat. No.:	B8262591

[Get Quote](#)

An In-depth Technical Guide to the Spectral Analysis of **3-Fluoro-4-(hydroxymethyl)benzonitrile-D2**

Authored by: A Senior Application Scientist

This guide provides a detailed examination of the spectral data for **3-Fluoro-4-(hydroxymethyl)benzonitrile-D2**, a deuterated isotopologue of a key building block in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals who utilize isotopic labeling for analytical quantification and mechanistic studies. We will explore the foundational principles and practical applications of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy in the structural elucidation of this compound, with a specific focus on the analytical signatures introduced by deuterium substitution.

3-Fluoro-4-(hydroxymethyl)benzonitrile serves as a critical intermediate in the synthesis of various pharmaceutically active compounds, including the notable glucagon-like peptide-1 (GLP-1) receptor agonist, danuglipron.^[1] The deuterated version, **3-Fluoro-4-(hydroxymethyl)benzonitrile-D2**, is invaluable as an internal standard for quantitative analysis by NMR or mass spectrometry, where its distinct mass allows for precise differentiation from the non-labeled analyte.^{[2][3]} This guide will dissect the spectral characteristics that arise from replacing the two benzylic protons with deuterium atoms, providing a framework for unambiguous identification and analysis.

Molecular Structure and Physicochemical Properties

The core structure consists of a benzonitrile ring substituted with a fluorine atom and a hydroxymethyl group. In the deuterated analogue, the two hydrogen atoms of the methylene (-CH₂) group are replaced with deuterium (²H or D).

Caption: Chemical structures of the analyte and its deuterated internal standard.

A summary of their key physicochemical properties is presented below for direct comparison.

Property	3-Fluoro-4-(hydroxymethyl)benzonitrile	3-Fluoro-4-(hydroxymethyl)benzonitrile-d2
Molecular Formula	C ₈ H ₆ FNO[4]	C ₈ H ₄ D ₂ FNO[2][3]
Molecular Weight	151.14 g/mol [4]	153.15 g/mol [2][3]
Monoisotopic Mass	151.04334 Da[4]	153.05590 Da
CAS Number	219873-06-0[4]	2641114-12-5[2][3]
Appearance	White to off-white solid[2]	White to off-white solid[2]
Synonyms	4-Cyano-2-fluorobenzyl alcohol[4]	4-Cyano-2-fluorobenzyl alcohol-d2[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. The introduction of deuterium profoundly alters NMR spectra in predictable ways, providing definitive evidence of successful isotopic labeling.

Causality of Deuterium Isotope Effects in NMR

The substitution of a spin-1/2 proton (¹H) with a spin-1 deuteron (²H) has several key consequences:

- Signal Disappearance in ^1H NMR: Deuterium resonates at a much different frequency than protons and is not detected in a standard ^1H NMR experiment.[5][6] Consequently, the signal corresponding to the substituted proton will disappear from the spectrum.
- ^{13}C Coupling and Multiplicity: A carbon atom bonded to a proton ($^{13}\text{C}-^1\text{H}$) typically shows a doublet in a coupled ^{13}C spectrum with a large coupling constant (~125-160 Hz). When bonded to deuterium ($^{13}\text{C}-^2\text{H}$), this carbon will instead appear as a triplet (due to the spin I=1 of deuterium) with a significantly smaller coupling constant.[7]
- Isotope Shifts: The presence of a heavier isotope causes a slight change in the vibrational energy levels of the molecule, leading to minor shifts in the resonance frequencies of nearby nuclei.[8] This "secondary isotope effect" typically manifests as a small upfield shift (0.1-0.2 ppm) for the directly attached carbon and even smaller shifts for more distant nuclei.[7]

^1H NMR Spectral Analysis

- 3-Fluoro-4-(hydroxymethyl)benzonitrile: The ^1H NMR spectrum is expected to show three distinct regions.
 - Aromatic Region (~7.4-7.7 ppm): Three protons on the benzene ring will exhibit complex splitting patterns due to ^3J (H-H) and through-space H-F couplings.
 - Methylene Protons (~4.8 ppm): The two benzylic protons of the $-\text{CH}_2\text{OH}$ group will appear as a singlet, or a doublet if coupled to the hydroxyl proton (this coupling is often not observed due to rapid exchange).
 - Hydroxyl Proton (~2.0-3.0 ppm): A broad singlet corresponding to the $-\text{OH}$ proton. Its chemical shift is highly dependent on concentration and solvent.
- **3-Fluoro-4-(hydroxymethyl)benzonitrile-D2**: The key diagnostic difference is the complete absence or significant attenuation of the methylene proton signal around 4.8 ppm. The aromatic and hydroxyl proton signals will remain, although minor upfield shifts of adjacent aromatic protons may be observable with high-resolution instrumentation.

^{13}C NMR Spectral Analysis

- 3-Fluoro-4-(hydroxymethyl)benzonitrile: The proton-decoupled ^{13}C NMR spectrum will display signals for all 8 carbon atoms, though some aromatic signals may overlap.
 - Nitrile Carbon (~117 ppm): The $\text{C}\equiv\text{N}$ carbon.
 - Aromatic Carbons (~115-160 ppm): Six distinct signals are expected. The carbons will show splitting due to coupling with the fluorine atom ($^1\text{J}\text{C-F}$, $^2\text{J}\text{C-F}$, etc.), which is a key identifying feature.
 - Methylene Carbon (~64 ppm): A singlet for the $-\text{CH}_2\text{OH}$ carbon.
- **3-Fluoro-4-(hydroxymethyl)benzonitrile-D2:**
 - The most significant change is observed for the methylene carbon signal. In a proton-decoupled spectrum, this carbon ($-\text{CD}_2\text{OH}$) will appear as a triplet due to the $^1\text{J}\text{C-D}$ coupling (typically ~20-25 Hz).[7]
 - This carbon signal will also be shifted slightly upfield compared to its non-deuterated counterpart due to the secondary isotope effect.[7]

Data Summary: NMR

Nucleus	3-Fluoro-4-(hydroxymethyl)benzonitrile	3-Fluoro-4-(hydroxymethyl)benzonitrile-D2	Rationale for Difference
^1H NMR ($-\text{CH}_2\text{OH}$)	Singlet, ~4.8 ppm	Signal absent	Deuterium is not observed in ^1H NMR. [5][6]
^{13}C NMR ($-\text{CH}_2\text{OH}$)	Singlet, ~64 ppm	Triplet, slightly < 64 ppm	C-D coupling ($\text{I}=1$) and secondary isotope shift.[7]

Experimental Protocol: NMR Data Acquisition

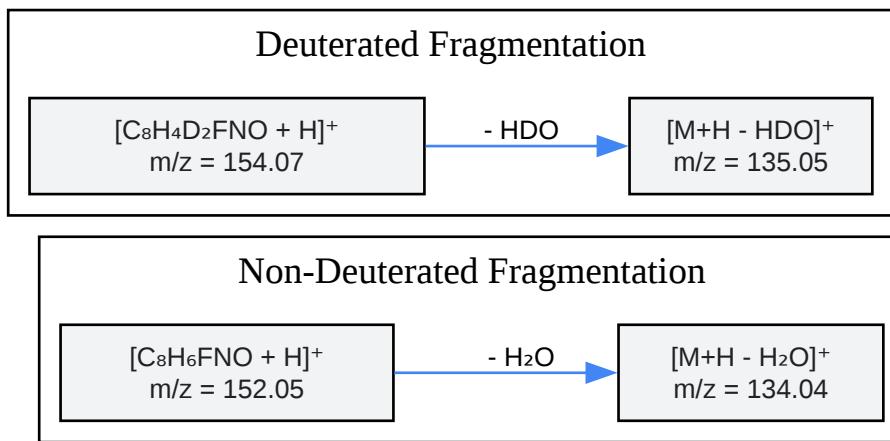
- Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. Ensure the solvent choice is appropriate for sample solubility and does not have overlapping residual peaks.[9]

- Instrument Setup: Place the sample in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition: Acquire a standard one-pulse ^1H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum using a standard pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be needed due to the lower natural abundance of ^{13}C and its longer relaxation times.
- Data Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).[9]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is exceptionally sensitive to isotopic substitution.

Analysis of Molecular Ions


The primary diagnostic feature in MS is the 2-dalton shift in the molecular weight between the non-labeled and D2-labeled compounds. Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the compounds will typically be observed as protonated molecules, $[\text{M}+\text{H}]^+$.

- 3-Fluoro-4-(hydroxymethyl)benzonitrile: Expected $[\text{M}+\text{H}]^+ = 151.04$ (monoisotopic mass) + 1.01 (proton) = 152.05 m/z .
- 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2:** Expected $[\text{M}+\text{H}]^+ = 153.06$ (monoisotopic mass) + 1.01 (proton) = 154.07 m/z .

This clear +2 m/z shift is an unambiguous indicator of the incorporation of two deuterium atoms and is the basis for using this compound as an internal standard in quantitative LC-MS assays.

Fragmentation Analysis

Under higher energy conditions (e.g., tandem MS or MS/MS), the molecular ions will fragment. The deuteration at the benzylic position influences the masses of fragments containing this site.

[Click to download full resolution via product page](#)

Caption: Key fragmentation pathway showing the neutral loss of water.

Experimental Protocol: LC-MS Data Acquisition

- **Sample Preparation:** Prepare a dilute solution of the sample (~1-10 μ g/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- **Chromatography:** Inject the sample onto a liquid chromatography system equipped with a C18 column. Elute with a gradient of mobile phases (e.g., A: water + 0.1% formic acid, B: acetonitrile + 0.1% formic acid).
- **Mass Spectrometry:** Direct the LC eluent into the ESI source of the mass spectrometer.
- **Full Scan Acquisition:** Acquire data in full scan mode over a relevant m/z range (e.g., 100-200) to detect the $[M + H]^+$ ions.
- **Tandem MS (Optional):** To confirm fragmentation, perform a product ion scan by isolating the precursor ion of interest (e.g., m/z 154.1) in the first mass analyzer and scanning the fragment ions produced in the collision cell in the second mass analyzer.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope causes a significant shift in the vibrational frequencies of the associated bonds.

Analysis of Vibrational Frequencies

The IR spectrum is governed by the relationship between vibrational frequency, atomic mass, and bond strength. For a simple harmonic oscillator, the frequency (ν) is inversely proportional to the square root of the reduced mass (μ). $\nu \propto \sqrt{k/\mu}$ Since deuterium is approximately twice the mass of hydrogen, the C-D bond has a larger reduced mass than the C-H bond.

Consequently, C-D stretching and bending vibrations occur at significantly lower frequencies.

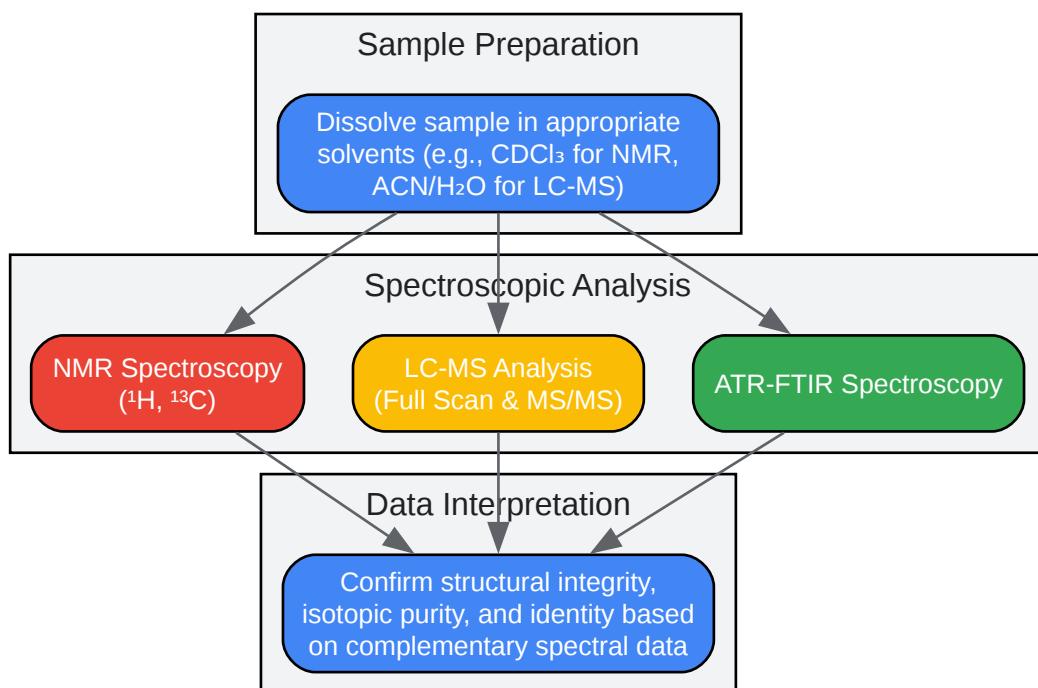
- Key Vibrational Bands (Non-Deuterated):

- O-H stretch: Broad band, $\sim 3400\text{-}3200\text{ cm}^{-1}$
- Aromatic C-H stretch: $\sim 3100\text{-}3000\text{ cm}^{-1}$
- Aliphatic C-H stretch ($-\text{CH}_2$): $\sim 2950\text{-}2850\text{ cm}^{-1}$
- C≡N stretch: Strong, sharp band, $\sim 2230\text{ cm}^{-1}$
- Aromatic C=C stretch: $\sim 1600\text{-}1450\text{ cm}^{-1}$
- C-F stretch: $\sim 1250\text{-}1000\text{ cm}^{-1}$

- Key Differences in the D2-Labeled Spectrum:

- The aliphatic C-H stretching bands at $\sim 2950\text{-}2850\text{ cm}^{-1}$ will be absent.
- New bands corresponding to C-D stretching will appear at a much lower frequency, typically in the $\sim 2200\text{-}2100\text{ cm}^{-1}$ region. This is the most prominent and diagnostic change in the IR spectrum.
- Other bands, such as the O-H and C≡N stretches, will be largely unaffected.

Data Summary: IR


Vibrational Mode	3-Fluoro-4-(hydroxymethyl)benzonitrile	3-Fluoro-4-(hydroxymethyl)benzonitrile-D2	Rationale for Difference
Aliphatic C-H Stretch	~2950-2850 cm ⁻¹	Absent	C-H bonds replaced with C-D bonds.
Aliphatic C-D Stretch	Absent	~2200-2100 cm ⁻¹	Higher reduced mass of C-D bond lowers vibrational frequency.
C≡N Stretch	~2230 cm ⁻¹	~2230 cm ⁻¹	Vibration is distant from the site of deuteration.

Experimental Protocol: ATR-FTIR Data Acquisition

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
- Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
- Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Integrated Analytical Workflow

A robust characterization of **3-Fluoro-4-(hydroxymethyl)benzonitrile-D2** involves a synergistic use of these techniques.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the comprehensive spectral characterization of an isotopically labeled compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Item - Synthesis of 3a¹⁴Fluoro-4-(hydroxyÂmethyl)ÂbenzoÂnitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials - figshare - Figshare [figshare.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. studymind.co.uk [studymind.co.uk]
- 6. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 7. Isotope shifts and other isotope effects [chem.ch.huji.ac.il]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. epfl.ch [epfl.ch]
- To cite this document: BenchChem. [3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 spectral data (NMR, MS, IR)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8262591#3-fluoro-4-hydroxymethyl-benzonitrile-d2-spectral-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com